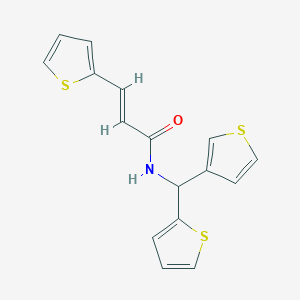

(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

Description

The compound (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is a tri-thiophene-substituted acrylamide derivative. Its structure features an acrylamide backbone with a thiophen-2-yl group at the α-position and a branched N-substituent comprising two additional thiophene rings (thiophen-2-yl and thiophen-3-yl).

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS3/c18-15(6-5-13-3-1-8-20-13)17-16(12-7-10-19-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAXWZUQWPBSHT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an amine derivative. In this case, the amine derivative would be a thiophene-containing amine.

Thiophene Functionalization: The thiophene rings can be introduced through a series of substitution reactions. This often involves the use of thiophene-2-boronic acid and thiophene-3-boronic acid in a Suzuki coupling reaction.

Final Assembly: The final step involves coupling the thiophene-functionalized acrylamide with another thiophene derivative under appropriate conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki coupling reactions using industrial-grade palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the acrylamide group, converting it to an amine. Sodium borohydride is a typical reducing agent used for such transformations.

Substitution: The thiophene rings can participate in electrophilic substitution reactions. Halogenation using bromine or chlorination using chlorine gas are common examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Bromine, chlorine gas, often in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amine derivatives of the acrylamide.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is studied for its electronic properties. The presence of multiple thiophene rings makes it a candidate for organic electronic materials, such as organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used as a building block for designing molecules that interact with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity to proteins or nucleic acids.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The thiophene rings can interact with various biological targets, making it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties. It can be incorporated into polymers to create materials with enhanced conductivity or used in the fabrication of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide depends on its application. In electronic materials, its action is based on the delocalization of electrons across the thiophene rings, which facilitates conductivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting the function of these biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Key Compounds:

- DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: A mono-thiophene acrylamide with antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation .

- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] : A furan analog of DM497 with opposing modulatory effects on α7 nAChR, highlighting the importance of heterocycle choice (thiophene vs. furan) .

- Compound 5112 : A nitroaryl-substituted acrylamide with thiophen-3-yl and thiophen-2-yl groups, synthesized via oxazolone intermediates .

- Halogen-Substituted Thiophene-Pyrazoles () : e.g., (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide, showing enhanced antibacterial activity with halogen substituents .

Structural Insights:

- Thiophene vs.

- Multi-Thiophene Systems: The target compound’s three thiophene rings may increase π-π stacking interactions and steric bulk compared to mono-thiophene analogs like DM496. This could alter binding kinetics or solubility .

- Halogen Effects : While the target lacks halogens, compounds with 4-chlorophenyl or 5-nitro-furyl groups () demonstrate higher bioactivity, suggesting that electronegative substituents enhance target engagement .

Insights:

- The target compound’s tri-thiophene structure may enhance binding to hydrophobic receptor pockets compared to DM497. However, the absence of halogens or methyl groups (as in DM490) could limit potency in certain assays.

Physicochemical Properties

- Melting Points : Thiophene derivatives in melt at 147–207°C, suggesting the target compound may have a similar range due to aromatic stacking .

- Solubility : Increased thiophene content likely reduces aqueous solubility compared to furan or phenyl analogs, necessitating formulation adjustments for bioavailability.

- Stability : Acrylamides are generally stable, but branched N-substituents (as in the target) may introduce steric hindrance, affecting shelf life .

Electronic and Conformational Effects

- Conjugation : The extended π-system in the target compound could enhance UV absorption (cf. ’s dye compounds), relevant for photodynamic therapy or sensors .

- Steric Effects : The bulky N-(thiophen-2-yl(thiophen-3-yl)methyl) group may restrict rotational freedom, favoring a specific bioactive conformation .

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is a thiophene-based derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a complex structure that includes multiple thiophene rings. The presence of these rings is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, derivatives similar to this compound demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Analgesic and Anti-inflammatory Effects

In a mouse model of neuropathic pain induced by oxaliplatin, the compound exhibited notable analgesic properties. It was shown to modulate the α7 nicotinic acetylcholine receptor (nAChR), which plays a critical role in pain perception and inflammation. The study reported that the compound effectively reduced pain responses in treated mice, suggesting its potential as an anti-inflammatory agent .

The mechanisms by which this compound exerts its biological effects include:

- Nicotinic Receptor Modulation : The compound acts as a positive allosteric modulator of the α7 nAChR, enhancing its activity and leading to increased neurotransmitter release, which can alleviate pain and inflammation.

- Antimicrobial Mechanisms : The thiophene moiety contributes to the disruption of bacterial cell membranes, leading to cell death. This mechanism is supported by the compound's ability to inhibit biofilm formation, which is crucial for bacterial virulence .

Study 1: Analgesic Properties

In a controlled study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain scores compared to control groups. The compound significantly outperformed traditional analgesics in terms of efficacy and duration of action .

Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of thiophene derivatives against clinical isolates. The results showed that compounds with similar structures to this compound exhibited MIC values comparable to or lower than those of established antibiotics like Ciprofloxacin .

Data Summary

| Activity | MIC (μg/mL) | Mechanism |

|---|---|---|

| Antimicrobial | 0.22 - 0.25 | Disruption of bacterial membranes |

| Analgesic | Effective | Modulation of α7 nAChR |

| Anti-inflammatory | Significant | Inhibition of inflammatory mediators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.